
(e)-5-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Complex III-IN-1 is a chemical compound that plays a significant role in various scientific fields. It is known for its unique properties and applications, particularly in the study of mitochondrial function and electron transport chains. Complex III-IN-1 is often used as an inhibitor in biochemical research to study the mechanisms of electron transport and energy production in cells.
Méthodes De Préparation
The synthesis of Complex III-IN-1 involves several steps, including the preparation of intermediate compounds and the final assembly of the complex. The synthetic route typically involves the use of coordination chemistry to combine metal ions with organic ligands. The reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield.
Analyse Des Réactions Chimiques
Complex III-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized forms of the complex, while reduction reactions may yield reduced forms.
Applications De Recherche Scientifique
Complex III-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of electron transport and energy production in cells. In biology, it is used to investigate the role of mitochondria in cellular respiration and the effects of mitochondrial dysfunction on various diseases. In medicine, Complex III-IN-1 is used as a tool to study the effects of mitochondrial inhibitors on cancer cells and other disease models. In industry, it is used in the development of new drugs and therapeutic agents targeting mitochondrial function.
Mécanisme D'action
The mechanism of action of Complex III-IN-1 involves its interaction with the electron transport chain in mitochondria. It specifically targets Complex III, also known as the cytochrome bc1 complex, and inhibits its function. This inhibition disrupts the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. The molecular targets of Complex III-IN-1 include the iron-sulfur clusters and heme groups within Complex III, which are essential for its electron transfer function.
Comparaison Avec Des Composés Similaires
Complex III-IN-1 can be compared with other similar compounds, such as antimycin A, myxothiazol, and stigmatellin. These compounds also inhibit Complex III but differ in their specific binding sites and mechanisms of action. For example, antimycin A binds to the Qi site of Complex III, while myxothiazol and stigmatellin bind to the Qo site. Complex III-IN-1 is unique in its ability to inhibit both the Qi and Qo sites, making it a valuable tool for studying the overall function of Complex III and its role in cellular respiration.
Conclusion
Complex III-IN-1 is a versatile and valuable compound in scientific research, with applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it an essential tool for studying mitochondrial function and the electron transport chain. By understanding the synthesis, reactions, and applications of Complex III-IN-1, researchers can gain valuable insights into the fundamental processes of cellular respiration and develop new therapeutic strategies for diseases related to mitochondrial dysfunction.
Propriétés
Formule moléculaire |
C14H20ClNO2S2 |
|---|---|
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
5-chloro-N-[(2E)-3,7-dimethylocta-2,6-dienyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H20ClNO2S2/c1-11(2)5-4-6-12(3)9-10-16-20(17,18)14-8-7-13(15)19-14/h5,7-9,16H,4,6,10H2,1-3H3/b12-9+ |
Clé InChI |
RXCJOTIKIQUYOT-FMIVXFBMSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CNS(=O)(=O)C1=CC=C(S1)Cl)/C)C |
SMILES canonique |
CC(=CCCC(=CCNS(=O)(=O)C1=CC=C(S1)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
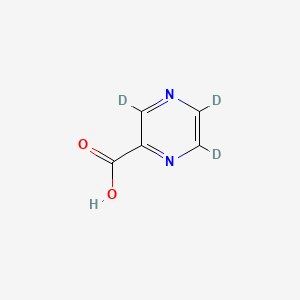

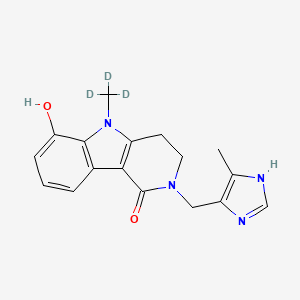
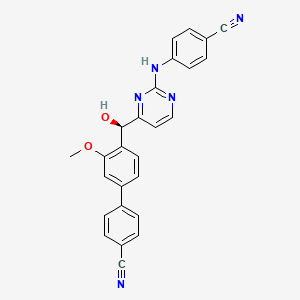
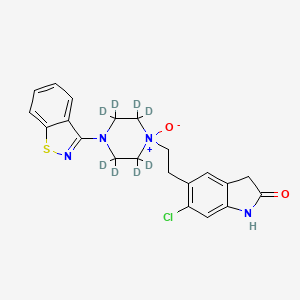
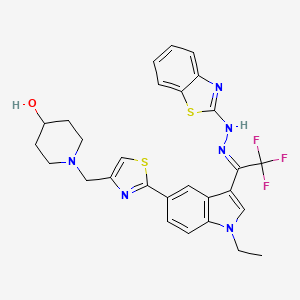
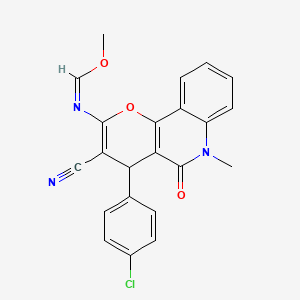




![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

